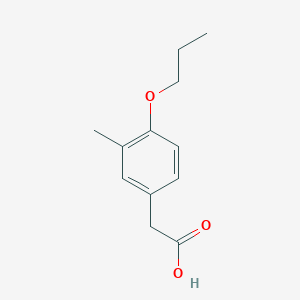

2-(3-Methyl-4-propoxyphenyl)acetic acid

Description

Current Academic Landscape and Research Focuses Pertaining to 2-(3-Methyl-4-propoxyphenyl)acetic acid

Direct and extensive academic research focused solely on this compound is not widely available in publicly accessible literature. However, its structure is analogous to compounds that have been investigated for their potential as agonists for peroxisome proliferator-activated receptors (PPARs). nih.gov PPARs are a group of nuclear receptor proteins that play a crucial role in regulating glucose and lipid metabolism.

Research into structurally similar phenylacetic acid derivatives has shown that modifications to the phenyl ring, such as the inclusion of methyl and propoxy groups, can influence their biological activity. For instance, a study published in Bioorganic & Medicinal Chemistry Letters detailed the development of a series of phenylacetic acid derivatives as hPPAR agonists. This research demonstrated that strategic substitutions on the phenylacetic acid scaffold could lead to compounds with potent glucose and triglyceride-lowering activity in animal models of insulin (B600854) resistance. nih.gov The core structure of this compound fits the general template of the compounds explored in such studies, suggesting a potential, though as yet unconfirmed, role in metabolic regulation.

The synthesis of various phenylacetic acid derivatives is a common theme in medicinal chemistry research, with numerous methods developed for their preparation. mdpi.comresearchgate.net These synthetic routes are often explored to create libraries of related compounds for biological screening. mdpi.com

Foundational Research and Historical Context of Related Phenylacetic Acid Derivatives

The historical significance of phenylacetic acid and its derivatives is well-established. Phenylacetic acid itself is a naturally occurring plant hormone (auxin) and is also found in various biological systems as a metabolite. wikipedia.orgnih.gov Its derivatives form the chemical backbone of many widely used pharmaceuticals.

Key examples of Phenylacetic Acid Derivatives in Medicine:

| Drug Name | Therapeutic Class |

|---|---|

| Diclofenac | Non-steroidal anti-inflammatory drug (NSAID) wisdomlib.org |

| Ibuprofen | Non-steroidal anti-inflammatory drug (NSAID) mdpi.com |

| Penicillin G | Antibiotic mdpi.com |

The research trajectory for phenylacetic acid derivatives expanded significantly with the discovery of their anti-inflammatory properties, leading to the development of blockbuster drugs like diclofenac. wisdomlib.org These compounds typically function by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway. mdpi.com Further research has explored their potential as aldose reductase inhibitors and antioxidants. nih.govresearchgate.net The foundational work on these related compounds provides a critical framework for hypothesizing the potential biological activities of lesser-studied derivatives like this compound.

Identification of Key Research Gaps and Future Academic Trajectories

The primary research gap is the lack of specific investigation into the biological properties of this compound. While its structure suggests potential activity based on analogous compounds, empirical data is needed to confirm any therapeutic potential.

Future academic research could focus on several key areas:

Synthesis and Characterization: Development and optimization of a scalable synthesis route for this compound to enable further study. nih.gov

Biological Screening: A comprehensive screening of the compound to assess its activity across various biological targets. Based on the activities of related structures, initial investigations could target:

Peroxisome proliferator-activated receptors (PPARs) to evaluate its potential as a treatment for metabolic disorders like type 2 diabetes. nih.gov

Cyclooxygenase (COX) enzymes to determine any anti-inflammatory properties. mdpi.com

Aldose reductase, an enzyme implicated in diabetic complications. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues of this compound to understand how different functional groups influence its biological activity. This could involve modifying the alkyl and alkoxy substituents on the phenyl ring.

Computational and In Silico Studies: Employing molecular docking and other computational methods to predict the compound's binding affinity to various protein targets and to guide further experimental work. ujmm.org.uarsc.org

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methyl-4-propoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-6-15-11-5-4-10(7-9(11)2)8-12(13)14/h4-5,7H,3,6,8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFIWIRMLLQNTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 3 Methyl 4 Propoxyphenyl Acetic Acid

Retrosynthetic Analysis and Strategic Disconnections for 2-(3-Methyl-4-propoxyphenyl)acetic acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available precursors. For this compound, several logical disconnections can be proposed, highlighting different strategic approaches to its synthesis.

The most intuitive disconnection is at the C-C bond between the aromatic ring and the acetic acid side chain. This leads to a (3-methyl-4-propoxyphenyl) synthon and a carboxymethyl synthon. This strategy focuses on forming this key bond late in the synthesis.

A second key disconnection is at the ether linkage of the propoxy group. This suggests an aromatic precursor with a hydroxyl group at the 4-position, which can be alkylated to introduce the propoxy group. This approach allows for the modification of the ether group at a later stage if desired.

Finally, functional group interconversion (FGI) is a crucial aspect of the retrosynthetic analysis. The carboxylic acid group can be derived from a variety of other functional groups, such as a nitrile, an aldehyde, or an acetophenone (B1666503). Each of these precursor functional groups suggests a different set of synthetic transformations.

These disconnections lead to a few key precursor molecules, including but not limited to:

3-Methyl-4-propoxyphenol

4-Hydroxy-2-methylbenzaldehyde (B179408)

3-Methyl-4-propoxybenzaldehyde

3-Methyl-4-propoxyacetophenone

3-Methyl-4-propoxybenzyl halide

Comprehensive Review of Established Synthetic Routes

Several established synthetic routes have been developed for the synthesis of phenylacetic acid derivatives, which can be adapted for the preparation of this compound. These routes typically involve the assembly of the substituted benzene (B151609) core, followed by the installation and manipulation of the acetic acid side chain.

Alkylation and Arylation Strategies in Core Structure Assembly

The formation of the 3-methyl-4-propoxyphenyl core is a critical step in the synthesis. A common and effective method for creating the ether linkage is the Williamson ether synthesis . This reaction involves the alkylation of a phenoxide with an alkyl halide. In the context of synthesizing this compound, a suitable precursor such as 4-hydroxy-2-methylbenzaldehyde or 4-hydroxyphenylacetic acid can be treated with a propylating agent like 1-bromopropane (B46711) or propyl iodide in the presence of a base.

| Reactants | Reagents | Product | Reaction Type |

| 4-Hydroxy-2-methylbenzaldehyde, 1-Bromopropane | Base (e.g., K2CO3, NaH) | 3-Methyl-4-propoxybenzaldehyde | Williamson Ether Synthesis |

| 4-Hydroxyphenylacetic acid, Propyl iodide | Base (e.g., NaOH) | 4-Propoxyphenylacetic acid | Williamson Ether Synthesis |

The choice of base and solvent is crucial for the success of the Williamson ether synthesis, with common choices including potassium carbonate in acetone (B3395972) or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

Carboxylic Acid Functional Group Installation and Manipulation

Once the appropriately substituted benzene ring is in hand, the next critical step is the installation of the acetic acid side chain. There are several reliable methods to achieve this transformation.

One of the most common methods involves the conversion of a benzyl (B1604629) halide to a nitrile, followed by hydrolysis. For example, 3-methyl-4-propoxybenzyl bromide can be reacted with sodium or potassium cyanide to yield 2-(3-methyl-4-propoxyphenyl)acetonitrile. Subsequent acidic or basic hydrolysis of the nitrile furnishes the desired carboxylic acid.

Another well-established route proceeds through an aldehyde intermediate. 3-Methyl-4-propoxybenzaldehyde can be converted to the target acetic acid via several multi-step sequences. One such sequence involves the formation of a cyanohydrin, followed by reduction of the hydroxyl group and hydrolysis of the nitrile.

The Willgerodt-Kindler reaction offers a direct conversion of an acetophenone to a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. Thus, 3-methyl-4-propoxyacetophenone can be treated with sulfur and an amine (such as morpholine) to form the thioamide, which upon hydrolysis yields this compound. wikipedia.orgorganic-chemistry.orgmsu.edu

| Starting Material | Key Intermediate | Final Product | Reaction Sequence |

| 3-Methyl-4-propoxybenzyl bromide | 2-(3-Methyl-4-propoxyphenyl)acetonitrile | This compound | Cyanation followed by Hydrolysis |

| 3-Methyl-4-propoxybenzaldehyde | 2-(3-Methyl-4-propoxyphenyl)acetonitrile | This compound | Various multi-step sequences |

| 3-Methyl-4-propoxyacetophenone | Thioamide derivative | This compound | Willgerodt-Kindler reaction followed by Hydrolysis |

Synthesis of Precursors and Intermediates

4-Hydroxy-2-methylbenzaldehyde is a valuable precursor that can be synthesized from p-cresol. The process can involve the formylation of p-cresol, for example, through a Duff reaction or by protection of the hydroxyl group, followed by ortho-lithiation and formylation.

3-Methyl-4-propoxyacetophenone can be prepared by the Friedel-Crafts acylation of 2-methylanisole, followed by demethylation to the corresponding phenol (B47542) and subsequent propylation via the Williamson ether synthesis.

The synthesis of 3-methyl-4-propoxybenzyl halides can be achieved from the corresponding benzyl alcohol through treatment with a halogenating agent such as thionyl chloride or phosphorus tribromide. The benzyl alcohol, in turn, can be obtained by the reduction of 3-methyl-4-propoxybenzaldehyde.

Novel Synthetic Approaches and Methodological Innovations

In recent years, the development of novel synthetic methods, particularly those employing transition metal catalysis, has provided more efficient and versatile routes to phenylacetic acid derivatives.

Application of Catalytic Reactions in Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of the C-C bond between the aromatic ring and the acetic acid side chain. One such approach is the palladium-catalyzed α-arylation of esters . nih.govorganic-chemistry.orgnih.gov In this reaction, an aryl halide or triflate, such as 4-bromo-2-methyl-1-propoxybenzene, can be coupled with the enolate of an acetate (B1210297) ester, such as tert-butyl acetate, in the presence of a palladium catalyst and a suitable ligand. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

Another innovative catalytic approach is the direct carboxylation of benzyl halides with carbon dioxide. researchgate.net This method offers a more atom-economical route to the target molecule. For example, 3-methyl-4-propoxybenzyl chloride could potentially be carboxylated using a suitable transition metal catalyst, such as one based on nickel or cobalt, in the presence of a reducing agent.

These catalytic methods often offer advantages in terms of milder reaction conditions, higher functional group tolerance, and improved yields compared to more traditional methods.

| Catalytic Method | Reactants | Catalyst/Ligand System | Product |

| Palladium-catalyzed α-arylation | 4-Bromo-2-methyl-1-propoxybenzene, tert-Butyl acetate | Pd(OAc)2 / Buchwald-type phosphine (B1218219) ligand | tert-Butyl 2-(3-methyl-4-propoxyphenyl)acetate |

| Catalytic Carboxylation | 3-Methyl-4-propoxybenzyl chloride, CO2 | Nickel or Cobalt catalyst | This compound |

Green Chemistry Principles and Sustainable Synthesis Pathways

No published studies were found that specifically apply green chemistry principles to the synthesis of this compound. Research in green chemistry focuses on aspects such as the use of renewable feedstocks, safer solvents, catalytic reagents, and energy efficiency to minimize environmental impact. nih.govbridgew.eduencyclopedia.pubjddhs.com Methodologies like microwave-assisted synthesis, solvent-free reactions, and the use of biocatalysts are common strategies to achieve these goals. mdpi.comresearchgate.net However, the application and results of these techniques for the synthesis of this particular compound are not documented.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield in Academic Synthesis

There is no available literature detailing the systematic optimization of reaction conditions for the academic synthesis of this compound. Such studies typically involve the methodical variation of parameters like temperature, pressure, catalyst loading, solvent, and reactant concentrations to maximize product yield and selectivity. researchgate.net While general protocols for the synthesis of related phenylacetic acid derivatives exist, specific data tables and detailed research findings on the optimization for this compound are absent. mdpi.comnih.gov

Mechanistic Elucidation of Key Synthetic Steps and Reaction Pathways

Detailed mechanistic studies, including the identification of intermediates, transition states, and the kinetic and thermodynamic profiling of reaction pathways for the synthesis of this compound, have not been reported. Mechanistic elucidation is crucial for understanding reaction outcomes and for the rational design of more efficient synthetic routes. mdpi.com The absence of such studies for this compound means that any discussion of its reaction mechanism would be purely speculative.

Sophisticated Structural Elucidation and Spectroscopic Characterization for Research Applications

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is the primary technique for determining the precise molecular weight and confirming the elemental composition of 2-(3-Methyl-4-propoxyphenyl)acetic acid. With a chemical formula of C₁₂H₁₆O₃, the expected exact mass can be calculated and compared against the experimental value, typically within a tolerance of a few parts per million (ppm).

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion [M]⁺ or protonated molecule [M+H]⁺, respectively. The analysis of the fragmentation pattern provides corroborating evidence for the proposed structure. Key fragmentation pathways for this molecule are predicted to involve the loss of the carboxylic acid group, cleavage of the propyl chain, and benzylic bond scission.

Predicted HRMS Fragmentation Data:

| Fragment Ion | Proposed Structure/Loss | Predicted m/z (Monoisotopic) |

| [M]⁺ | Molecular Ion | 208.1099 |

| [M - COOH]⁺ | Loss of carboxylic acid group | 163.1117 |

| [M - C₃H₇]⁺ | Loss of propyl group (from ether) | 165.0546 |

| [C₇H₇O]⁺ | Benzylic cleavage with propoxy group | 123.0491 |

| [C₈H₉]⁺ | Benzylic cleavage | 105.0699 |

This fragmentation data allows for the unambiguous confirmation of the connectivity and functional groups present in the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of this compound. A combination of one-dimensional (¹H, ¹³C) and multi-dimensional experiments is required for a complete and unambiguous assignment of all proton and carbon signals.

Based on the structure, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the propoxy chain protons, and the aromatic methyl protons. The ¹³C NMR spectrum will similarly show unique resonances for each carbon environment, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

| Atom Label | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

| COOH | ~11.0-12.0 | br s | ~178.0 |

| Ar-H (pos. 2) | ~7.05 | d | ~129.5 |

| Ar-H (pos. 5) | ~6.80 | d | ~112.0 |

| Ar-H (pos. 6) | ~7.00 | dd | ~127.0 |

| CH₂ (acetic) | ~3.60 | s | ~40.5 |

| O-CH₂ | ~3.90 | t | ~70.0 |

| CH₂ (propyl) | ~1.85 | sextet | ~22.5 |

| CH₃ (propyl) | ~1.05 | t | ~10.5 |

| Ar-CH₃ | ~2.20 | s | ~16.0 |

| Ar-C1 | - | - | ~128.0 |

| Ar-C3 | - | - | ~126.5 |

| Ar-C4 | - | - | ~156.0 |

While 1D spectra provide initial information, 2D NMR experiments are essential to confirm connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be seen between the adjacent protons of the propoxy group (-O-CH₂-CH₂-CH₃) and between the ortho- and meta-coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly correlates each proton to its attached carbon, allowing for the definitive assignment of carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (2-3 bond) H-C correlations. This is vital for piecing the molecular fragments together. For instance, correlations from the benzylic CH₂ protons to the aromatic carbons (C1, C2, C6) and the carboxyl carbon (COOH) would confirm the placement of the acetic acid moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This can confirm stereochemistry and conformation. For this molecule, NOESY would show correlations between the aromatic methyl protons (Ar-CH₃) and the adjacent aromatic proton (Ar-H pos. 2), as well as between the propoxy methylene protons (O-CH₂) and its neighboring aromatic proton (Ar-H pos. 5).

Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. To assess the purity of a sample of this compound, a known mass of a high-purity internal standard (e.g., maleic anhydride (B1165640) or dimethyl sulfone) would be added to a precisely weighed sample of the compound. By comparing the integral of a well-resolved signal from the analyte (e.g., the benzylic CH₂ singlet) to the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated. This method is particularly valuable as it is insensitive to the presence of non-proton-containing impurities. As the target molecule does not possess stereoisomers, the determination of isomeric ratios is not applicable.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides confirmation of the functional groups present in the molecule. researchgate.netnih.govresearchgate.netnih.govarxiv.org The spectra are complementary and together provide a comprehensive vibrational fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorptions from polar bonds. The most characteristic feature would be a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically centered around 3000 cm⁻¹. Other key absorptions include the sharp and intense C=O stretch of the carbonyl group and the C-O stretching vibrations of the ether and carboxylic acid.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. It would clearly show the aromatic C=C stretching vibrations and the C-H stretching of the methyl and methylene groups.

Predicted Vibrational Frequencies:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H stretch (carboxylic acid dimer) | 3300 - 2500 | Strong, Broad | Weak |

| Aromatic C-H stretch | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H stretch | 2980 - 2850 | Strong | Strong |

| C=O stretch (carboxylic acid) | ~1710 | Very Strong | Medium |

| Aromatic C=C stretch | 1610, 1500 | Medium-Strong | Strong |

| C-O stretch (ether & acid) | 1300 - 1200 | Strong | Weak |

X-ray Crystallography for Single Crystal Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. researchgate.netnih.govresearchgate.net Should a suitable single crystal of this compound be grown, this technique would yield precise data on bond lengths, bond angles, and torsional angles.

A key structural feature expected to be observed is the formation of a centrosymmetric dimer in the crystal lattice. This occurs through strong intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules. This dimerization is a common and highly stable arrangement for carboxylic acids in the solid state. The analysis would also reveal the conformation of the flexible propoxy chain and the orientation of the acetic acid group relative to the plane of the phenyl ring.

Computational Chemistry and Theoretical Studies of 2 3 Methyl 4 Propoxyphenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are based on solving the Schrödinger equation and are fundamental to predicting the electronic properties of a molecule. These methods provide a detailed picture of electron distribution, which governs molecular structure, stability, and chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electronically simpler electron density. This approach offers a good balance between accuracy and computational cost, making it a workhorse for studying medium-sized organic molecules.

DFT calculations can be used to optimize the molecular geometry of 2-(3-Methyl-4-propoxyphenyl)acetic acid, predicting bond lengths, bond angles, and dihedral angles in its lowest energy state. From the optimized structure, a variety of electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. researchgate.net Other properties, such as the molecular electrostatic potential (MEP) map, can identify the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack. nih.gov

Illustrative Data: DFT-Calculated Molecular Properties for this compound

| Parameter | Calculated Value (B3LYP/6-31G**) |

|---|---|

| Total Energy | -728.9 Hartrees |

| Dipole Moment | 2.15 Debye |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using any experimental data or empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), aim for a more exact solution to the Schrödinger equation than DFT, though at a significantly higher computational cost.

These high-accuracy methods are valuable for benchmarking results from less computationally expensive methods like DFT and for cases where DFT may not be sufficiently accurate. For aromatic carboxylic acids, ab initio calculations have been successfully used to determine precise structures, relative conformer energies, and electric dipole moments. aip.orgnih.govaip.org Applying these methods to this compound would provide a highly reliable description of its electronic structure, serving as a benchmark for understanding its intrinsic properties.

Illustrative Data: Comparison of Ground State Energies for this compound

| Method | Basis Set | Calculated Energy (Hartrees) |

|---|---|---|

| Hartree-Fock (HF) | cc-pVTZ | -725.4 |

| DFT (B3LYP) | cc-pVTZ | -728.9 |

| MP2 | cc-pVTZ | -727.6 |

Molecular Modeling and Conformational Analysis Using Force Field Methods

While quantum chemical methods are highly accurate, they can be too computationally intensive for exploring the vast number of possible shapes (conformations) a flexible molecule can adopt. Molecular modeling using force field methods, also known as molecular mechanics (MM), offers a much faster alternative. These methods treat atoms as spheres and bonds as springs, using a set of classical mechanics equations (the force field) to calculate the potential energy of a given conformation. nih.gov

For a molecule like this compound, which has several rotatable bonds (in the propoxy and acetic acid side chains), conformational analysis is crucial. A systematic or stochastic search of the conformational space using a force field like MMFF94 or GAFF can identify low-energy conformers. bath.ac.ukresearchgate.net The geometries of these stable conformers can then be further refined using more accurate DFT or ab initio methods to determine their relative energies and populations at a given temperature.

Illustrative Data: Relative Energies of Low-Energy Conformers of this compound

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | C-O-C-C: 178°, O=C-O-H: 2° | 0.00 |

| 2 | C-O-C-C: 65°, O=C-O-H: 5° | 0.85 |

| 3 | C-O-C-C: 175°, O=C-O-H: 179° | 1.50 |

Molecular Dynamics Simulations for Solvation Effects and Conformational Space Exploration

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can provide a detailed view of molecular behavior, including conformational changes and interactions with a solvent. mdpi.com

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) and simulate their movements over nanoseconds. This allows for a thorough exploration of the conformational space in a solution environment, which can differ significantly from the gas phase. semanticscholar.org MD simulations are also essential for calculating thermodynamic properties like the free energy of solvation, which is critical for understanding the molecule's solubility and partitioning behavior between different phases.

Illustrative Data: Solvation Free Energy in Different Solvents

| Solvent | Solvation Free Energy (kcal/mol) |

|---|---|

| Water | -8.5 |

| DMSO | -9.2 |

| Octanol | -6.1 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are widely used to predict spectroscopic properties, which can be invaluable for interpreting experimental data. For this compound, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net These calculated frequencies are often systematically scaled to correct for approximations in the method and can help assign specific peaks in an experimental spectrum to the vibrations of particular functional groups.

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Comparing these predicted chemical shifts with experimental NMR data can help confirm the structure and conformation of the molecule in solution.

Illustrative Data: Comparison of Calculated and Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (acid) | 3550 | ~3000 (broad) |

| C=O stretch (acid) | 1745 | 1710 |

| C-O stretch (ether) | 1255 | 1248 |

| Aromatic C-H stretch | 3080 | 3065 |

Theoretical Studies of Reaction Mechanisms and Energy Landscapes Related to Synthesis and Transformation

Theoretical chemistry can provide profound insights into how chemical reactions occur by mapping out the reaction mechanism and the associated energy landscape. For the synthesis or transformation of this compound, computational methods can be used to model the entire reaction pathway. organic-chemistry.orgrsc.org

In-depth Analysis of this compound Reveals a Gap in Current Scientific Literature

Despite extensive searches of scientific databases and scholarly articles, detailed research specifically investigating the chemical compound this compound, particularly concerning its structure-activity relationship (SAR), quantitative structure-activity relationship (QSAR) modeling, conformational flexibility, ligand-receptor interactions, and substituent effects, is not publicly available. Therefore, it is not possible to provide a comprehensive, data-driven article that strictly adheres to the requested scientific outline for this specific molecule.

The field of medicinal chemistry relies on detailed studies of individual compounds to understand their therapeutic potential. Methodologies such as SAR and QSAR are fundamental in drug discovery, helping to identify the chemical features of a molecule that are essential for its biological activity. Similarly, molecular modeling techniques like docking and molecular dynamics simulations provide insights into how a compound might interact with biological targets at an atomic level.

However, for the compound , "this compound," there is a notable absence of published research covering these specific areas. While numerous studies exist for structurally related arylalkanoic and phenoxyacetic acids, particularly in the context of their anti-inflammatory properties, these findings cannot be directly extrapolated to create a scientifically accurate and specific analysis of this compound without dedicated research on the compound itself. The principles of medicinal chemistry dictate that even minor structural modifications, such as the position of a methyl group, can significantly alter a compound's biological activity and interaction with its target.

This lack of specific data prevents a detailed exploration of the following key areas as requested:

Structure Activity Relationship Sar Investigations at the Molecular Level

Mechanistic Investigations of Biological Interactions at the Cellular and Molecular Level

Identification and Characterization of Specific Molecular Targets

No studies were identified that reported on the specific molecular targets of 2-(3-Methyl-4-propoxyphenyl)acetic acid. There is no information available in the scientific literature regarding its interaction with enzymes, receptors, transporters, or other biological macromolecules.

In Vitro Studies of Enzyme Inhibition or Activation Kinetics

There are no published in vitro studies detailing the effects of this compound on enzyme activity. Consequently, no data on enzyme inhibition or activation kinetics, such as IC50 or Ki values, are available.

Elucidation of Cellular Signaling Pathway Modulation

There is no information available from published research to indicate that this compound modulates any specific cellular signaling pathways.

Biotransformation and Metabolism Studies in Relevant Cellular or Subcellular Systems

No studies on the biotransformation or metabolism of this compound in any cellular or subcellular systems have been reported in the scientific literature.

As no metabolism studies have been published, there is no information available regarding the potential metabolites of this compound or their structural characteristics.

Given the absence of biotransformation studies, the enzymatic pathways that might be involved in the metabolism of this compound have not been identified.

Synthesis and Research Exploration of 2 3 Methyl 4 Propoxyphenyl Acetic Acid Derivatives and Analogs

Rational Design Principles for Novel Derivatives Based on SAR Insights

The rational design of novel derivatives of a lead compound like 2-(3-Methyl-4-propoxyphenyl)acetic acid is fundamentally guided by Structure-Activity Relationship (SAR) insights gleaned from analogous series. The primary goal is to optimize the therapeutic properties of the molecule by modifying its chemical structure to enhance efficacy, selectivity, and pharmacokinetic profile.

For phenylacetic acid derivatives, key areas of structural modification often include:

The Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) can modulate the electronic and steric properties of the molecule. For instance, in a series of substituted (2-phenoxyphenyl)acetic acids, halogen substitution on the phenoxy ring was found to significantly enhance anti-inflammatory activity.

The Acetic Acid Side Chain: Modification of the carboxylic acid group, for example, through esterification or amidation, can influence the compound's solubility, membrane permeability, and metabolic stability. Esterification of 4-methoxyphenylacetic acid has been explored to develop potential inhibitors of 15-lipoxygenase.

The Alkoxy Group: Altering the length and branching of the propoxy chain can impact the lipophilicity of the molecule, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. In a study of (4-alkoxyphenyl)glycinamides, the nature of the alkoxy group was shown to be crucial for agonist activity at the GPR88 receptor.

Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are often employed to predict how these structural changes will affect the interaction of the derivative with its biological target.

Synthetic Strategies for the Preparation of Structurally Diverse Analogs

A variety of synthetic strategies can be employed to prepare a diverse library of analogs of this compound. The choice of a specific route often depends on the availability of starting materials and the desired structural modifications.

Common synthetic routes for substituted phenylacetic acids include:

Willgerodt-Kindler Reaction: This reaction can be used to synthesize phenylacetic acids from the corresponding acetophenones. For example, a facile synthesis of various phenylacetic acids has been reported using this reaction under phase transfer catalytic conditions.

Carbonylation of Toluene (B28343) Derivatives: Substituted phenylacetic acids can be prepared by the carbonylation of toluene derivatives in the presence of a suitable catalyst.

From Phenylglycine Derivatives: A method for preparing substituted phenylacetic acid derivatives involves the deamination of substituted phenylglycine.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be used to construct the substituted phenyl ring system before the introduction of the acetic acid moiety.

The following is a hypothetical synthetic scheme for the parent compound, this compound, based on common organic synthesis reactions:

| Step | Reaction | Reagents and Conditions |

| 1 | Nitration of o-cresol | HNO₃, H₂SO₄ |

| 2 | Propylation of the phenol (B47542) | 1-Bromopropane (B46711), K₂CO₃ |

| 3 | Reduction of the nitro group | H₂, Pd/C |

| 4 | Sandmeyer reaction to introduce a nitrile | 1. NaNO₂, HCl; 2. CuCN |

| 5 | Hydrolysis of the nitrile | H₂O, H⁺ or OH⁻ |

Comprehensive Characterization and Purity Assessment of Synthesized Derivatives

Once synthesized, it is crucial to thoroughly characterize the novel derivatives and assess their purity. A combination of spectroscopic and chromatographic techniques is typically used for this purpose.

Structural Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure of the synthesized compounds.

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the carboxylic acid and ether linkages.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): A standard method for determining the purity of a compound by separating it from any impurities.

Melting Point Analysis: A sharp melting point range is often indicative of a pure crystalline compound.

Comparative Structure-Activity Relationship Studies Across Derivative Series

Comparative SAR studies are essential for understanding how systematic changes in chemical structure across different series of derivatives influence their biological activity. By comparing the activity of various analogs, researchers can identify key structural features that are critical for potency and selectivity.

For a hypothetical series of this compound derivatives, a comparative SAR study might involve:

| Series | R¹ (Position 3) | R² (Position 4) | Biological Activity (Hypothetical) |

| A | -CH₃ | -OCH₂CH₂CH₃ | Baseline |

| B | -H | -OCH₂CH₂CH₃ | Decreased |

| C | -Cl | -OCH₂CH₂CH₃ | Increased |

| D | -CH₃ | -OCH₃ | Variable |

| E | -CH₃ | -OCH(CH₃)₂ | Variable |

Such a study could reveal, for example, that a small electron-withdrawing group at the 3-position enhances activity, while altering the propoxy group has a more complex effect on the biological response.

Mechanistic Evaluation of Derivative Activities at the Molecular and Cellular Levels

Understanding the mechanism of action of a new series of compounds is a critical step in the drug discovery process. This involves identifying the molecular target of the compounds and elucidating how their interaction with this target leads to a cellular response.

Molecular Level Studies:

Enzyme Inhibition Assays: If the derivatives are designed as enzyme inhibitors, their potency (e.g., IC₅₀ values) against the target enzyme would be determined.

Receptor Binding Assays: For compounds designed to interact with a receptor, their binding affinity (e.g., Kᵢ values) would be measured.

Structural Biology: Techniques like X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of a derivative bound to its target, providing detailed insights into the molecular interactions.

Cellular Level Studies:

Cell-Based Assays: The activity of the derivatives would be tested in relevant cell lines to confirm their efficacy in a more biological context.

Signaling Pathway Analysis: Techniques such as Western blotting or reporter gene assays can be used to investigate the effects of the compounds on specific cellular signaling pathways.

Application of Combinatorial Chemistry and High-Throughput Synthesis in Derivative Discovery

Combinatorial chemistry and high-throughput synthesis are powerful tools for accelerating the discovery of new derivatives. These approaches allow for the rapid synthesis of large libraries of related compounds, which can then be screened for biological activity in a high-throughput manner.

Solid-Phase Synthesis: This technique is often used in combinatorial chemistry, where molecules are built up on a solid support. This allows for the easy removal of excess reagents and byproducts, simplifying the purification process.

Parallel Synthesis: This involves the simultaneous synthesis of a large number of compounds in separate reaction vessels.

The integration of these automated synthesis techniques with high-throughput screening allows for the rapid exploration of a vast chemical space, significantly increasing the chances of identifying novel derivatives with improved therapeutic properties.

Development and Application of Advanced Analytical Methodologies for Research

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Quantitative Determination in Research Samples

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in pharmaceutical research for assessing the purity and determining the concentration of newly synthesized compounds like 2-(3-Methyl-4-propoxyphenyl)acetic acid. Its widespread application is due to its high resolution, sensitivity, and adaptability for a broad range of analytes. ijprajournal.com

Reversed-Phase HPLC Method Development

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar to nonpolar compounds such as this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-silica based, like C18) and a polar mobile phase.

The development of a robust RP-HPLC method for purity determination involves the systematic optimization of several chromatographic parameters to achieve adequate separation of the main compound from any process-related impurities or degradation products.

Column Selection : A C18 (octadecylsilane) column is a common starting point due to its hydrophobicity, which is suitable for retaining the aromatic structure of this compound. Column dimensions, particle size, and pore size are chosen to balance resolution, analysis time, and backpressure. For instance, a column with dimensions of 150 mm × 4.6 mm and a particle size of 5 µm is standard for method development. pensoft.net

Mobile Phase Composition : The mobile phase typically consists of an aqueous component and an organic modifier. Acetonitrile (B52724) is often preferred over methanol (B129727) as the organic modifier due to its lower viscosity and stronger elution strength in reversed-phase mode. The aqueous phase is usually acidified to suppress the ionization of the carboxylic acid moiety of the analyte, leading to better peak shape and retention. biocompare.comresearchgate.net Common acids used are phosphoric acid, formic acid, or acetic acid to maintain a pH around 3.0. pensoft.net The ratio of organic to aqueous phase is optimized, either through isocratic (constant composition) or gradient (varied composition) elution, to achieve the desired separation. jchr.orgnih.gov

Detection : A UV detector is commonly employed, with the detection wavelength set at a value where the analyte exhibits maximum absorbance to ensure high sensitivity. For aromatic compounds like this compound, a wavelength in the range of 210-280 nm is typically scanned to find the optimum value. For example, a detection wavelength of 225 nm has been used for a structurally similar compound. pensoft.net

An example of a starting RP-HPLC method for a phenylacetic acid derivative is detailed in the table below.

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size pensoft.net |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) pensoft.net |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min nih.gov |

| Column Temperature | 30 °C pensoft.net |

| Detection | UV at 225 nm pensoft.net |

| Injection Volume | 10 µL |

Chiral HPLC for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the alpha-carbon of the acetic acid moiety, it can exist as a pair of enantiomers. In research, it is often crucial to separate and quantify these enantiomers to assess the enantiomeric purity or enantiomeric excess (ee) of a synthesized batch. This is achieved using Chiral HPLC, which employs a chiral stationary phase (CSP). nih.gov

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. sigmaaldrich.com These complexes have different energies of interaction, leading to different retention times.

Chiral Stationary Phases (CSPs) : Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® AD), are highly versatile and have demonstrated success in separating enantiomers of 2-aryloxycarboxylic acids, which are structurally related to the target compound. researchgate.net Cyclodextrin-based CSPs are also widely applicable for enantiomeric separations. nih.gov

Mobile Phase : The choice of mobile phase is critical and depends on the CSP used. For polysaccharide-based CSPs, normal-phase conditions (e.g., mixtures of hexane/isopropanol with an acidic or basic additive) often provide the best enantioselectivity. researchgate.net Reversed-phase conditions using aqueous buffers and organic modifiers like acetonitrile or methanol can also be employed with specific columns designed for this purpose, such as the Chiralcel OJ-RH. mdpi.com Additives like trifluoroacetic acid (TFA) or acetic acid are often used to improve peak shape and resolution.

The table below outlines typical conditions for a chiral HPLC separation.

Table 2: Example Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Chiralcel® OD-H or Chiralpak® AD researchgate.net |

| Mobile Phase | Hexane : Isopropanol : Acetic Acid (e.g., 90:10:0.1 v/v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C mdpi.com |

| Detection | UV at 264 nm researchgate.net |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. ijprajournal.com However, this compound, with its polar carboxylic acid group, is non-volatile and thermally labile, making it unsuitable for direct GC analysis. To overcome this, chemical derivatization is employed to convert the non-volatile analyte into a more volatile and thermally stable derivative. escholarship.org

The most common derivatization strategy for carboxylic acids is esterification, which replaces the acidic proton with an alkyl group, thereby reducing polarity and increasing volatility. Silylation is another widely used technique.

Esterification : Methyl esters are frequently prepared due to their high volatility. This can be achieved by reacting the carboxylic acid with a reagent like BF3/Methanol or by using flash alkylation reagents such as trimethylanilinium hydroxide (B78521) (TMAH). jfda-online.com

Silylation : This process involves replacing the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. The resulting TMS esters are significantly more volatile and suitable for GC analysis. jfda-online.com

Acylation : The formation of fluoroacyl derivatives can also greatly increase volatility and improve detectivity, especially with an electron capture detector (ECD) or in negative chemical ionization mass spectrometry. jfda-online.com

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar HP-5MS) before being detected, commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.gov

Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS) for Impurity Profiling and Metabolite Identification in Research

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable tools for impurity profiling and metabolite identification. ajrconline.org They provide not only retention time data but also structural information, which is crucial for identifying unknown compounds. ijprajournal.com

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) : LC-MS is a highly sensitive and selective technique that combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. nih.gov For impurity profiling, an LC method separates the main compound from its impurities. The eluent is then directed to the MS source, where molecules are ionized (e.g., by Electrospray Ionization, ESI). ijprajournal.com The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information. In tandem MS (MS/MS), a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This fragmentation pattern provides a structural fingerprint that helps in the elucidation of the impurity's structure. ajrconline.org

GC-MS (Gas Chromatography-Mass Spectrometry) : GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. escholarship.org In the context of this compound, after appropriate derivatization, the sample is separated by GC. The separated components then enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). EI is a high-energy ionization technique that causes extensive and reproducible fragmentation. The resulting mass spectrum is highly characteristic of the molecule's structure and can be compared against spectral libraries (like the NIST library) for identification of impurities or metabolites. nih.gov This technique is particularly useful for identifying process-related impurities that are more volatile than the parent compound or for identifying metabolites in biological matrices after extraction and derivatization.

Capillary Electrophoresis for High-Resolution Separations in Research Contexts

Capillary Electrophoresis (CE) is a family of high-resolution separation techniques performed in narrow-bore capillaries under the influence of a high electric field. sciex.com It offers advantages such as high efficiency, short analysis times, and minimal sample consumption.

For an ionizable compound like this compound, Capillary Zone Electrophoresis (CZE) is the most straightforward CE mode. In CZE, the capillary is filled with a background electrolyte (BGE) or running buffer. sciex.com Separation is based on the differences in the electrophoretic mobility of the analytes. The carboxylate anion of the analyte will migrate towards the anode, while the bulk flow of the buffer, known as the electroosmotic flow (EOF), is typically directed towards the cathode. sciex.com

Buffer System : The pH of the running buffer is a critical parameter. To analyze the compound as an anion, the buffer pH must be well above its pKa, ensuring it is fully deprotonated. Phosphate or borate (B1201080) buffers are commonly used. sciex.com

Chiral Separations : CE is also a powerful tool for chiral separations. This is achieved by adding a chiral selector, such as a cyclodextrin, to the running buffer. researchgate.net The enantiomers form transient inclusion complexes with the cyclodextrin, which have different mobilities, enabling their separation.

While not as commonly used as HPLC in routine purity analysis, CE provides an orthogonal separation mechanism, making it valuable for cross-validation or for resolving impurities that are difficult to separate by HPLC. researchgate.net

Validation and Robustness Studies of Developed Analytical Methods for Academic Research Materials

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. researchgate.net Method validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the research material. The validation parameters are typically defined by guidelines from the International Council for Harmonisation (ICH). unr.edu.ar

Specificity : The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. This is often demonstrated by analyzing spiked samples and performing forced degradation studies. researchgate.net

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations are typically analyzed, and the results are evaluated by plotting and calculating a regression line. jchr.org

Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix and the recovery percentage is calculated. researchgate.net

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy. jchr.org

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage. researchgate.net

The results of these validation studies are compiled to provide confidence in the data generated for research batches of this compound.

Table 3: Typical Validation Parameters and Acceptance Criteria

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity | Correlation coefficient (r²) ≥ 0.99 jchr.org |

| Accuracy | Recovery between 98.0% and 102.0% |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% |

| Robustness | System suitability parameters met after minor changes |

Emerging Research Directions and Future Perspectives on 2 3 Methyl 4 Propoxyphenyl Acetic Acid

Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Design Methodologies

The convergence of artificial intelligence (AI) and medicinal chemistry has initiated a paradigm shift from traditional trial-and-error methods to a more rational, data-driven approach to drug discovery. mdpi.com AI technologies, particularly machine learning (ML) and deep learning (DL), can analyze vast and complex datasets to identify novel drug targets, predict molecular activity, and generate new chemical structures with desired therapeutic profiles. mdpi.com For 2-(3-Methyl-4-propoxyphenyl)acetic acid, these computational tools offer a powerful strategy to accelerate its development from a lead compound into a clinical candidate.

Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), could be employed to explore the chemical space around the this compound scaffold. cpu.edu.cn By learning from large databases of known active molecules, these algorithms can design novel derivatives with potentially enhanced potency, selectivity, and optimized pharmacokinetic properties. cpu.edu.cnnih.gov Furthermore, predictive ML models, including Support Vector Machines (SVMs), can be trained to forecast the biological activities and absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of these newly designed molecules, thereby prioritizing the most promising candidates for synthesis and experimental testing. mdpi.comnih.gov This in silico screening process significantly reduces the time and resources required compared to conventional high-throughput screening. mdpi.com

Table 1: Hypothetical Application of AI/ML in the Development of this compound Analogs

| AI/ML Methodology | Application | Potential Outcome |

| Generative Models (e.g., GANs, VAEs) | De novo design of novel analogs based on the core scaffold. | Generation of virtual libraries of unique molecules with high predicted affinity for a specific biological target. |

| Predictive Modeling (e.g., QSAR, SVMs) | Prediction of biological activity, solubility, and toxicity profiles. | Prioritization of synthetic targets, reducing failure rates in later-stage development. |

| Natural Language Processing (NLP) | Mining scientific literature and patents for target identification. | Uncovering novel biological targets or pathways modulated by phenylacetic acid derivatives. |

| Retrosynthesis Prediction | Designing efficient synthetic routes for prioritized compounds. | Accelerating the "make" phase of the design-make-test-analyze (DMTA) cycle. researchgate.net |

Exploration of Novel Bioanalytical Techniques for In Vitro and Ex Vivo Research

Advancements in bioanalytical instrumentation are crucial for elucidating the mechanism of action, target engagement, and pharmacokinetic properties of investigational compounds. For a molecule like this compound, a suite of modern techniques can provide deep insights into its biological behavior at the cellular and tissue levels.

High-content screening (HCS) and analysis, for instance, can be used to assess the phenotypic effects of the compound across various cell lines, providing data on cytotoxicity, proliferation, and target-specific markers through automated microscopy and image analysis. To understand target binding kinetics, surface plasmon resonance (SPR) and biolayer interferometry (BLI) offer real-time, label-free measurement of the association and dissociation rates between the compound and its putative protein target. Furthermore, advanced mass spectrometry techniques, such as mass spectrometry imaging (MSI), could be utilized in ex vivo tissue samples to map the distribution of the parent compound and its metabolites, providing critical information on tissue penetration and localization.

Table 2: Comparison of Modern Bioanalytical Techniques for Investigating this compound

| Technique | Research Application | Information Gained |

| High-Content Screening (HCS) | Cellular-level phenotypic screening. | Effects on cell morphology, viability, and expression of target proteins. |

| Surface Plasmon Resonance (SPR) | Target binding and kinetics analysis. | Affinity (KD), association (ka), and dissociation (kd) rates. |

| Mass Spectrometry Imaging (MSI) | Ex vivo tissue distribution studies. | Spatial localization of the compound and its metabolites within tissue architecture. |

| Cellular Thermal Shift Assay (CETSA) | Target engagement confirmation in cells and tissues. | Evidence of direct binding between the compound and its intracellular target. |

Advanced Materials Science Applications Utilizing this compound Scaffolds

The structural features of this compound—namely its carboxylic acid group and modifiable aromatic ring—make it an attractive building block, or scaffold, for the development of advanced materials. The field of materials science could leverage this molecule for applications ranging from drug delivery systems to functional polymers.

The carboxylic acid moiety provides a convenient handle for covalent attachment to other molecules or polymer backbones. This could be exploited to create drug-polymer conjugates, where the compound is tethered to a biocompatible polymer like polyethylene glycol (PEG) to improve its solubility and circulation half-life. Alternatively, the scaffold could be incorporated into metal-organic frameworks (MOFs) or hydrogels, creating materials capable of controlled, sustained release of the therapeutic agent. The phenyl-propoxy portion of the molecule can also be modified to tune the material's properties, such as hydrophobicity, thermal stability, or self-assembly characteristics, opening avenues for the creation of novel biomaterials, sensors, or liquid crystals.

Potential for this compound as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used as a tool to study and manipulate a specific protein or biological pathway. Given that phenylacetic acid derivatives are known to possess a broad spectrum of biological activities, mdpi.com this compound could potentially be developed into a selective chemical probe. The first step in this process would be to identify its specific biological target(s) and elucidate its mechanism of action.

Once a primary target is validated, the parent compound can be systematically modified to create a suite of research tools. A "tagged" version could be synthesized by incorporating a reporter group, such as a fluorescent dye (for cellular imaging), a biotin tag (for affinity purification and target identification), or a photo-crosslinkable group (to covalently label the target protein). A crucial aspect of probe development is the creation of a structurally similar but biologically inactive "negative control" molecule. This control helps ensure that the observed biological effects are due to specific on-target activity rather than off-target effects or compound artifacts. Such a validated chemical probe would be an invaluable tool for researchers seeking to understand the function of its specific biological target in health and disease.

Interdisciplinary Research Collaborations and Translational Academic Opportunities

The successful translation of a promising molecule like this compound from a laboratory curiosity to a clinically or commercially viable product requires a concerted, interdisciplinary effort. Future research should be built upon collaborations that bridge the gaps between fundamental and applied science.

A successful translational pathway would involve a cycle of collaboration. Computational chemists and data scientists would use AI/ML models to design and prioritize novel analogs (as in 9.1). Synthetic organic chemists would then synthesize these prioritized compounds. Subsequently, pharmacologists and cell biologists would employ advanced bioanalytical techniques (as in 9.2) to evaluate their biological activity and mechanism of action in vitro and ex vivo. Promising candidates could then be passed to materials scientists for formulation and drug delivery studies (as in 9.3) or further refined as chemical probes (as in 9.4). Establishing academic-industrial partnerships or leveraging university-based translational medicine centers can provide the necessary infrastructure, expertise, and funding to navigate this complex path, accelerating the development of new therapies and technologies based on the this compound scaffold.

Q & A

Q. What are the established synthetic routes for 2-(3-Methyl-4-propoxyphenyl)acetic acid, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : A common approach involves regioselective functionalization of the phenyl ring. For example, bromination of 4-methoxyphenylacetic acid in acetic acid (as described for structurally similar compounds) can be adapted by replacing bromine with propoxylation agents . Optimization includes:

- Solvent selection : Acetic acid is preferred for electrophilic substitution due to its polarity and ability to stabilize intermediates .

- Temperature control : Room-temperature reactions minimize side products, as seen in bromination protocols .

- Catalyst use : Acid catalysts (e.g., H₂SO₄) enhance esterification efficiency for intermediates .

Yield improvements require monitoring via TLC or HPLC and adjusting stoichiometry of propoxylating agents.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions on the phenyl ring (e.g., methyl at C3, propoxy at C4) and confirms the acetic acid side chain. Coupling constants resolve ortho/meta/para substitution patterns .

- IR spectroscopy : Detects carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₂H₁₆O₃) and fragmentation patterns .

- HPLC : Reversed-phase columns (C18) with UV detection at 254 nm assess purity and resolve isomers .

Advanced Research Questions

Q. How can density-functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT models incorporating exact exchange terms (e.g., B3LYP functional) improve accuracy for thermochemical properties like bond dissociation energies and reaction pathways . Key steps:

- Geometry optimization : Use crystallographic data (e.g., bond lengths from analogous compounds) as initial inputs .

- Electrostatic potential mapping : Identifies nucleophilic/electrophilic sites on the phenyl ring influenced by electron-donating (propoxy) and withdrawing (acetic acid) groups .

- Transition state analysis : Simulates reaction mechanisms (e.g., ester hydrolysis) using Gaussian or ORCA software .

Validate computational results with experimental spectroscopic or crystallographic data .

Q. What crystallographic strategies are recommended for resolving hydrogen-bonding networks in this compound derivatives?

- Methodological Answer :

- Single-crystal X-ray diffraction : Use a Bruker APEXII diffractometer with CuKα radiation (λ = 1.54178 Å) at 120 K to minimize thermal motion artifacts .

- Hydrogen-bond analysis : Identify R₂²(8) motifs common in carboxylic acid dimers. For example, O-H···O interactions between acetic acid groups form centrosymmetric dimers .

- Refinement protocols : Constrain H-atom positions using SHELXTL; apply anisotropic displacement parameters for non-H atoms .

Compare with structural analogs (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) to assess substituent effects on packing .

Q. How should researchers address discrepancies between computational predictions and experimental data (e.g., spectroscopic or crystallographic results)?

- Methodological Answer :

- Re-evaluate computational parameters : Adjust basis sets (e.g., 6-311+G(d,p)) or hybrid functionals (e.g., M06-2X) to better match experimental geometries or vibrational frequencies .

- Check substituent effects : Electron-withdrawing groups (e.g., -COOH) may distort phenyl ring angles (e.g., C-C-C angles deviating from 120°), altering predicted spectra .

- Cross-validate with multiple techniques : For example, if DFT-predicted NMR shifts conflict with experimental data, use X-ray crystallography to confirm bond lengths and angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.